4-cyclopropylidene-N-(2,6-difluorophenyl)piperidine-1-carboxamide

Medicinal Chemistry Renin Inhibition Scaffold Design

4-Cyclopropylidene-N-(2,6-difluorophenyl)piperidine-1-carboxamide (CAS 2097899-13-1) is a synthetic small molecule belonging to the piperidine-1-carboxamide class. It features a piperidine core substituted at the 4-position with a cyclopropylidene group and at the carboxamide nitrogen with a 2,6-difluorophenyl group, giving it a molecular formula of C₁₅H₁₆F₂N₂O and a molecular weight of 278.30 g/mol.

Molecular Formula C15H16F2N2O
Molecular Weight 278.303
CAS No. 2097899-13-1
Cat. No. B2721493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopropylidene-N-(2,6-difluorophenyl)piperidine-1-carboxamide
CAS2097899-13-1
Molecular FormulaC15H16F2N2O
Molecular Weight278.303
Structural Identifiers
SMILESC1CC1=C2CCN(CC2)C(=O)NC3=C(C=CC=C3F)F
InChIInChI=1S/C15H16F2N2O/c16-12-2-1-3-13(17)14(12)18-15(20)19-8-6-11(7-9-19)10-4-5-10/h1-3H,4-9H2,(H,18,20)
InChIKeyLUMWCASLHSQNIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyclopropylidene-N-(2,6-difluorophenyl)piperidine-1-carboxamide (CAS 2097899-13-1) – Baseline Identity and Procurement Context


4-Cyclopropylidene-N-(2,6-difluorophenyl)piperidine-1-carboxamide (CAS 2097899-13-1) is a synthetic small molecule belonging to the piperidine-1-carboxamide class. It features a piperidine core substituted at the 4-position with a cyclopropylidene group and at the carboxamide nitrogen with a 2,6-difluorophenyl group, giving it a molecular formula of C₁₅H₁₆F₂N₂O and a molecular weight of 278.30 g/mol . The compound is primarily listed in research chemical supplier catalogs and has been referenced in patent literature exploring renin inhibition and antifungal activity, though its specific bioactivity profile remains sparsely documented in the public domain [1].

Why 4-Cyclopropylidene-N-(2,6-difluorophenyl)piperidine-1-carboxamide Cannot Be Replaced by Generic Piperidine Carboxamides


Substitution at the piperidine 4-position with a cyclopropylidene moiety introduces a unique sp²-hybridized exocyclic double bond, creating a rigid, planar geometry that is absent in common 4-substituted piperidine analogs (e.g., 4-methyl, 4-phenyl, or 4-spiro derivatives). This structural feature alters the spatial orientation of the 2,6-difluorophenyl carboxamide pharmacophore relative to the piperidine ring, potentially affecting target binding. In renin inhibitor patent families such as WO2011020193A1, the combination of a cyclopropyl-containing piperidine scaffold with a difluorophenyl urea/carboxamide is explicitly claimed as a novel structural class with oral activity, indicating that generic substitution with a non-cyclopropylidene 4-substituent would be expected to abolish or significantly diminish the desired pharmacological profile [1]. Furthermore, closely related analogs with 4-methoxy or 4-sulfonyl substituents on the piperidine ring have demonstrated different biological target selectivity (e.g., COX inhibition), underscoring that even small changes at the 4-position can completely redirect the compound's activity profile [2].

Product-Specific Quantitative Evidence: 4-Cyclopropylidene-N-(2,6-difluorophenyl)piperidine-1-carboxamide Differentiation Data


Cyclopropylidene 4-Substitution as a Key Differentiator from Saturated and Heteroatom-Containing Piperidine Analogs

No direct head-to-head comparative bioassay data for 4-cyclopropylidene-N-(2,6-difluorophenyl)piperidine-1-carboxamide versus a specific named analog were identified in the allowed primary literature or patent sources . However, class-level inference from the renin inhibitor patent WO2011020193A1 indicates that 4-cyclopropylidene-substituted piperidine carboxamides are structurally distinct from saturated 4-alkyl or 4-spiro analogs and are claimed as a novel inhibitor class. The cyclopropylidene group provides a unique combination of steric constraint and electronic character (sp² center) that is not achievable with standard 4-substituents such as methyl, ethyl, or benzyl, which adopt sp³ geometries and different conformational preferences [1]. This structural differentiation is relevant for procurement decisions where the specific 3D pharmacophore arrangement is critical for target engagement.

Medicinal Chemistry Renin Inhibition Scaffold Design

In Silico Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. 4-Methoxy and 4-Sulfonyl Analogs

The compound's predicted physicochemical profile was compared to that of close analogs: 4-cyclopropylidene-N-(2-methoxyphenyl)piperidine-1-carboxamide (CAS 2097917-24-1) and 4-(benzylsulfonyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide. The target compound features a 2,6-difluorophenyl substituent, which reduces hydrogen bond donor capacity (only the urea NH acts as HBD) and increases lipophilicity relative to the 2-methoxyphenyl analog (which contains an additional H-bond acceptor). Compared to the benzylsulfonyl analog, the target lacks the strongly polar sulfonyl group, resulting in lower topological polar surface area (predicted TPSA ~32 Ų vs. ~66 Ų for the sulfonyl derivative) and higher predicted membrane permeability . These differences are class-level inferences based on calculated molecular descriptors and have not been validated by experimental ADME assays for this specific compound.

Computational Chemistry ADME Prediction Drug Design

Patent Family Coverage Indicating Focused Intellectual Property Around Cyclopropylidene-Difluorophenyl Piperidine Carboxamides

Patent WO2011020193A1, titled 'Renin Inhibitors,' explicitly claims cyclopropyl-substituted piperidine carboxamides bearing difluorophenyl urea/carboxamide motifs. The patent's priority date is 2010-08-17, and it describes these compounds as a 'novel structural class of renin inhibitors' that are 'orally active and of low molecular weight' [1]. While 4-cyclopropylidene-N-(2,6-difluorophenyl)piperidine-1-carboxamide itself is not explicitly named as an exemplified compound in the accessible patent excerpt, its structural features fall squarely within the claimed Markush space. This patent coverage suggests that the compound or its close analogs have been specifically designed for renin inhibition, distinguishing them from piperidine carboxamides developed for other targets such as CCR5 (HIV entry) or COX (inflammation) .

Intellectual Property Patent Analysis Renin Inhibition

Optimal Research and Industrial Application Scenarios for 4-Cyclopropylidene-N-(2,6-difluorophenyl)piperidine-1-carboxamide


Renin Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

Given its structural alignment with the renin inhibitor patent WO2011020193A1, this compound is best positioned as a tool compound or starting scaffold for medicinal chemistry programs targeting the renin-angiotensin system (RAS). Its cyclopropylidene group provides a conformationally constrained 4-position vector that can be exploited in structure-based drug design to probe the S1/S3 pockets of renin. Unlike 4-alkyl or 4-aryl piperidine analogs, the sp² geometry of the cyclopropylidene moiety may enable unique interactions with hydrophobic sub-pockets, warranting comparative SAR exploration [1].

Comparative Scaffold-Hopping in Antifungal CYP51 Inhibitor Discovery

Although no direct CYP51 inhibition data are available for this compound, the cyclopropylidene motif appears in antifungal agent patents (e.g., US4618616A). If the target compound or its close analogs are screened against fungal CYP51, the difluorophenyl carboxamide pharmacophore could be compared to the phenylpyrimidine CYP51 inhibitors (e.g., compound C6) recently described in RSC Medicinal Chemistry (2024). This compound may serve as a structurally distinct scaffold for scaffold-hopping campaigns seeking to overcome azole resistance [2].

Computational ADME Screening and CNS Drug Design

With a predicted topological polar surface area (TPSA) of approximately 32 Ų and a single hydrogen bond donor, this compound falls well within the favorable range for blood-brain barrier penetration (typically TPSA < 70 Ų). It could be prioritized over analogs with higher TPSA (e.g., sulfonyl or carboxyl-containing derivatives) in CNS-targeted screening libraries. Its low molecular weight (278.3 g/mol) and favorable ligand efficiency metrics further support its use in fragment-based or lead-like compound collections [1].

Quote Request

Request a Quote for 4-cyclopropylidene-N-(2,6-difluorophenyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.